1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-fluoro-4-methylphenyl)urea
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It includes a dihydroisoquinoline group, which is a type of nitrogen-containing heterocycle . The molecule also contains methoxy groups and a urea group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides have been studied . In these reactions, products of heterocyclization were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and aromatic rings. The presence of the dihydroisoquinoline group, methoxy groups, and a urea group contribute to the complexity of the molecule .Chemical Reactions Analysis
The compound, due to its complex structure, can potentially undergo a variety of chemical reactions. For example, the methoxy groups could potentially undergo demethylation under certain conditions. The dihydroisoquinoline group could potentially participate in various reactions involving the nitrogen atom .Scientific Research Applications
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of compounds similar to "1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea" have been subjects of research. For instance, the study of cyclization reactions of o-acylphenylacetic acids leading to 1-aryl-3-hydroxyisoquinolines provides insights into the synthesis processes that could be relevant to the target compound (Nowicki & Fabrycy, 1976). Additionally, research on the weak interactions in 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives and their influence on crystal packing reveals the importance of organic fluorine in the molecular structure and its implications for chemical properties and potential applications (Choudhury, Nagarajan, & Row, 2003).
Biological Interactions and Activities
The interaction of compounds with biological targets is another area of research interest. For example, studies on the DNA-binding properties of N-alkylanilinoquinazoline derivatives, which share structural features with the target compound, have shown significant interactions with DNA, suggesting potential applications in understanding molecular interactions and designing drugs with specific targeting capabilities (Garofalo et al., 2010).
Novel Derivatives and Therapeutic Potentials
The development of novel derivatives of related compounds and their evaluation for biological activity is crucial for therapeutic applications. Research into new urea and bis-urea primaquine derivatives with various substituents has shown promising antiproliferative effects against cancer cell lines, highlighting the potential of structurally similar compounds in cancer therapy (Perković et al., 2016).
Overcoming Drug Resistance
The discovery of small molecule FLT3 inhibitors capable of overcoming drug-resistant mutations demonstrates the significance of structural modifications in enhancing the therapeutic efficacy of compounds against challenging targets, such as drug-resistant cancer mutations (Zhang et al., 2020).
Future Directions
The future directions for this compound could involve further studies to understand its potential biological activities. For instance, it could be interesting to study its interaction with various biological targets, such as the sigma-2 receptor . Additionally, further studies could be conducted to explore its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-2 receptor , which has been identified as Tmem97 . This receptor is a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound interacts with the sigma-2 receptor, showing a high affinity for it . The interaction between the compound and the sigma-2 receptor leads to changes in intracellular calcium regulation and cholesterol homeostasis .
Biochemical Pathways
The sigma-2 receptor is involved in various biochemical pathways, particularly those related to calcium regulation and cholesterol homeostasis . The compound’s interaction with the sigma-2 receptor can affect these pathways, potentially leading to downstream effects such as changes in cellular metabolism and function .
Pharmacokinetics
Following oral administration, the compound shows rapid absorption, with peak plasma concentration (Cmax) occurring within 10 minutes of dosing . It also demonstrates adequate, absolute oral bioavailability of 29.0% , indicating a significant proportion of the administered dose reaches systemic circulation.
Result of Action
The interaction of the compound with the sigma-2 receptor can lead to various molecular and cellular effects. For instance, sigma-2 receptor agonists have been shown to relieve mechanical hyperalgesia in mouse models of chronic pain . Therefore, it’s plausible that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with the sigma-2 receptor and its subsequent effects.
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O3/c1-16-4-7-20(14-22(16)27)30-26(31)29-19-8-5-17(6-9-19)12-23-21-15-25(33-3)24(32-2)13-18(21)10-11-28-23/h4-9,13-15H,10-12H2,1-3H3,(H2,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCIBIDNQMJPNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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